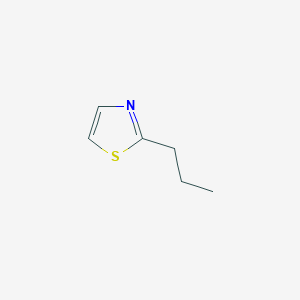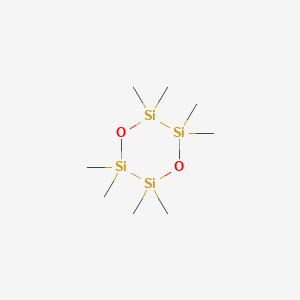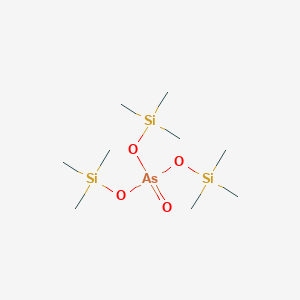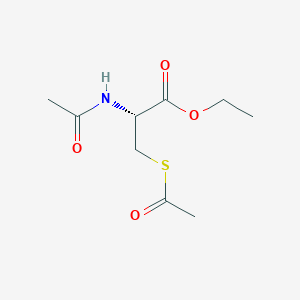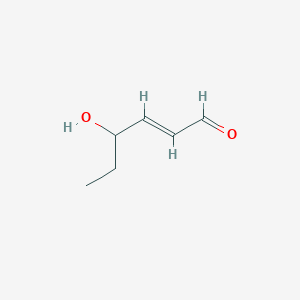
N-(3-acetamido-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamido-5-nitrophenyl)acetamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as NANA and is a derivative of N-acetylneuraminic acid, a naturally occurring sialic acid. NANA has been shown to have various biological effects, including anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of NANA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation. NANA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, NANA has also been shown to have anti-tumor effects. Studies have demonstrated that NANA inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. NANA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
NANA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in biomedical research. However, NANA has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for research on NANA. One area of interest is the development of NANA-based therapeutics for the treatment of inflammatory and autoimmune diseases. Another area of research is the investigation of the anti-tumor effects of NANA and its potential use in cancer therapy. Additionally, further studies are needed to better understand the mechanism of action of NANA and to identify other potential applications for this compound in biomedical research.
In conclusion, N-(3-acetamido-5-nitrophenyl)acetamide, or NANA, is a promising compound with potential applications in biomedical research. Its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully elucidate the mechanism of action of NANA and to identify other potential applications for this compound.
Applications De Recherche Scientifique
NANA has been extensively studied for its potential applications in biomedical research. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that NANA inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
17178-95-9 |
|---|---|
Nom du produit |
N-(3-acetamido-5-nitrophenyl)acetamide |
Formule moléculaire |
C10H11N3O4 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
N-(3-acetamido-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11N3O4/c1-6(14)11-8-3-9(12-7(2)15)5-10(4-8)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15) |
Clé InChI |
FRCLOWVCWDXYJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C |
Autres numéros CAS |
17178-95-9 |
Synonymes |
1,3-Bis(acetylamino)-5-nitrobenzene |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

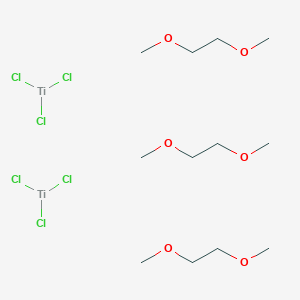
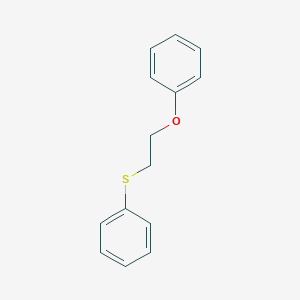
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
